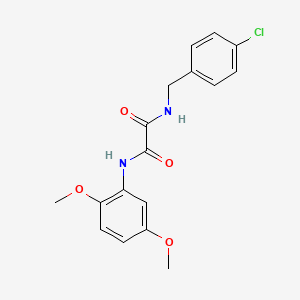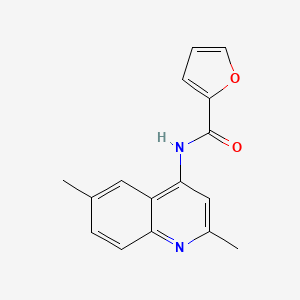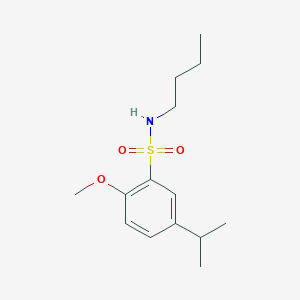
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides. This compound features a benzyl group substituted with a chlorine atom at the para position and a phenyl group substituted with two methoxy groups at the 2 and 5 positions. The ethanediamide backbone connects these two aromatic groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: 4-chlorobenzylamine and 2,5-dimethoxybenzoyl chloride.
Reaction: The reaction between 4-chlorobenzylamine and 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide: can be compared with other amides such as:
Uniqueness
- The specific substitution pattern of the chlorine and methoxy groups in N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-13-7-8-15(24-2)14(9-13)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHEDNMZUDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5177533.png)
![5-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5177539.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5177585.png)


![N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide](/img/structure/B5177600.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)
![Ethyl 1-[(3,4-difluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5177606.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5177618.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![2-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B5177634.png)
